4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid

Transglutaminase 2 (TG2) Enzyme Inhibition Cellular Assay

4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid is a selective TG2 inhibitor (cellular IC50 1.20 µM, recombinant IC50 32 nM) with 8.8-fold selectivity over F13a. Its unique sulfamoyl phenyl-carbamoyl butyric acid scaffold delivers reproducible partial inhibition not achievable with generic sulfonamides. Ideal for ECM remodeling, cell adhesion & apoptosis studies without ablating enzyme function. The 37.5-fold biochemical-to-cellular shift calibrates permeability in HCS platforms. Use as validated starting point for focused library synthesis. Guaranteed purity from vetted manufacturers.

Molecular Formula C11H14N2O5S
Molecular Weight 286.3
CAS No. 99842-19-0
Cat. No. B2954808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid
CAS99842-19-0
Molecular FormulaC11H14N2O5S
Molecular Weight286.3
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCCC(=O)O)S(=O)(=O)N
InChIInChI=1S/C11H14N2O5S/c12-19(17,18)9-6-4-8(5-7-9)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)(H2,12,17,18)
InChIKeyLWQOMLSINAECDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid (CAS 99842-19-0): Basic Characteristics and Class Context for Scientific Procurement


4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid (CAS 99842-19-0, molecular formula C₁₁H₁₄N₂O₅S, molecular weight 286.30) is a synthetic small molecule comprising a sulfamoyl phenyl group linked via a carbamoyl bridge to a butyric acid moiety . Its structure integrates a primary sulfonamide, a secondary amide, and a terminal carboxylic acid, presenting a defined molecular scaffold distinct from simpler aryl sulfonamides or linear aliphatic acids. The compound is primarily utilized as a research reagent and a building block in medicinal chemistry, with documented bioactivity against specific enzyme targets, most notably human transglutaminase 2 (TG2) [1]. Commercial availability typically includes purity specifications of 95–97% from established chemical vendors .

Why 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid Cannot Be Replaced by Generic In-Class Analogs


The in vitro pharmacological profile of 4-(4-sulfamoyl-phenylcarbamoyl)-butyric acid demonstrates target-specific affinity and measurable selectivity that are not shared by common sulfonamide or glutarimide analogs. While many sulfonamide derivatives exhibit broad enzyme inhibition (e.g., against carbonic anhydrases or proteases), this compound shows a differentiated inhibition pattern against human transglutaminase 2 (TG2) with an IC₅₀ of 1.20 µM in a cellular context, as well as 32 nM against the recombinant enzyme, and 280 nM against human coagulation factor XIIIa (F13a) [1]. These values are not predictive from the core sulfonamide or glutarimide scaffolds alone, meaning substitution with a generic sulfonamide or a simple glutarimide derivative would not replicate this functional profile. Therefore, for research applications requiring modulation of TG2 or related transamidating enzymes, substitution without empirical validation would likely lead to failure or irreproducible data.

Quantitative Differentiation Evidence for 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid vs. Structural Analogs and In-Class Alternatives


TG2 Cellular Inhibition: Comparative Activity Against Human Transglutaminase 2

4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid inhibits human TG2 in a HEK cell-based fluorescent transamidation assay with an IC₅₀ of 1.20 µM (1,200 nM) [1]. This cellular activity distinguishes it from the glutarimide core scaffold alone, which shows negligible TG2 inhibition (IC₅₀ > 100 µM) . In contrast to the highly potent TG2 inhibitor Zampilimab (IC₅₀ = 0.25 nM) , this compound offers a moderate potency profile, which may be advantageous for studies where complete target saturation is not desired or for probing partial inhibition phenotypes.

Transglutaminase 2 (TG2) Enzyme Inhibition Cellular Assay

Target Engagement Selectivity: Differential Inhibition of TG2 vs. Factor XIIIa

The compound demonstrates differential potency against two related transamidating enzymes: it inhibits human recombinant TG2 with an IC₅₀ of 32 nM, while against thrombin-activated human Factor XIIIa (F13a) it shows an IC₅₀ of 280 nM [1]. This ~8.8-fold selectivity for TG2 over F13a is not a feature of all transglutaminase inhibitors; for instance, the clinical-stage inhibitor ZED-1227 is reported to have an IC₅₀ of 45 nM against TG2, but its F13a activity is not well-documented [2]. The differential profile suggests a distinct binding mode or off-rate that may be exploited for isoform-specific studies.

Transglutaminase 2 (TG2) Factor XIIIa (F13a) Enzyme Selectivity

Molecular Determinants of Activity: Sulfamoyl Phenyl vs. Simple Glutarimide Scaffold

The unadorned glutarimide scaffold alone exhibits an IC₅₀ of approximately 135.8 µM (135,800 nM) in biochemical assays . The addition of the 4-sulfamoyl-phenylcarbamoyl substituent in the target compound reduces the IC₅₀ to 32 nM against recombinant TG2, a ~4,200-fold improvement in potency [1]. This SAR insight demonstrates that the sulfamoyl-phenyl motif is a critical pharmacophoric element for high-affinity TG2 binding, and that other glutarimide derivatives lacking this specific substitution (e.g., simple alkyl glutarimides) would not confer comparable activity.

Structure-Activity Relationship (SAR) Glutarimide Sulfonamide

Cellular vs. Biochemical Potency Differential: Assay-Specific Activity Profile

The compound exhibits a notable shift in potency between biochemical (recombinant enzyme) and cellular assays. Against recombinant TG2, the IC₅₀ is 32 nM, whereas in a HEK cell-based assay the IC₅₀ increases to 1,200 nM (1.2 µM), a 37.5-fold reduction in potency [1]. This shift may reflect limited cellular permeability, intracellular protein binding, or metabolic instability, which are factors not captured by purely biochemical assays. In contrast, the TG2 inhibitor LDN-27219 shows a much smaller shift between biochemical (IC₅₀ = 250 nM) and cellular assays , suggesting that 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid has a distinct cell permeability profile.

Transglutaminase 2 (TG2) Cellular Permeability Biochemical Assay

Recommended Research and Industrial Applications for 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid Based on Quantitative Evidence


In Vitro Transglutaminase 2 (TG2) Functional Studies Requiring Moderate Cellular Potency

This compound is optimally employed in cellular assays where complete TG2 inhibition is not the objective, or where a partial inhibition profile is desired to observe nuanced phenotypic changes. Its cellular IC₅₀ of 1.20 µM allows for dose-response studies that avoid the full saturation seen with ultra-potent inhibitors like Zampilimab, facilitating the investigation of TG2's role in processes such as extracellular matrix remodeling, cell adhesion, and apoptosis without fully ablating enzyme function [1].

Isoform-Selective Transglutaminase Profiling and Assay Development

With a demonstrated 8.8-fold selectivity for TG2 over Factor XIIIa, this compound serves as a valuable probe for differentiating the contributions of these two transamidating enzymes in complex biological samples. It can be used as a reference standard in the development of isoform-specific activity assays, in the validation of genetic knockdown models, or in the characterization of novel TG2 inhibitors for which cross-reactivity with F13a is a concern [1].

Medicinal Chemistry Building Block for Glutarimide-Based Inhibitor Libraries

The compound's structure, containing a sulfamoyl phenyl group linked via a carbamoyl to a butyric acid, provides a versatile scaffold for further derivatization. The ~4,200-fold activity enhancement relative to the bare glutarimide core highlights the importance of the N-substituent. Researchers can use this compound as a starting point for synthesizing focused libraries of glutarimide derivatives, modifying the sulfonamide, linker, or carboxylic acid to probe structure-activity relationships against TG2 and other targets .

Benchmarking Cellular Permeability and Assay Sensitivity in TG2 Inhibitor Screening

The 37.5-fold difference between biochemical (32 nM) and cellular (1.20 µM) IC₅₀ values makes this compound an excellent control for assessing cellular permeability and assay sensitivity in TG2 inhibitor screening campaigns. It can be used to calibrate cellular assay conditions, to validate the robustness of high-content screening platforms, and to benchmark the cellular activity of novel chemical matter, ensuring that observed potency shifts are not artifacts of the assay system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.